LSD1 Enzymatic Inhibition Potency: Target Compound vs. Unsubstituted Benzamide Comparator
In a recombinant LSD1 enzymatic assay (Amplex Red‑coupled fluorescence), the unsubstituted benzamide analog N‑(4‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)benzamide (lacking the 4‑dimethylamino group) exhibited an IC₅₀ > 10 µM, whereas close structural relatives of the target compound within the same patent series showed IC₅₀ values in the 0.1–1 µM range [1]. Although the exact IC₅₀ for N‑(4‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑4‑(dimethylamino)benzamide was not disclosed as a single-point datum, the SAR tables indicate that the 4‑dimethylamino substituent contributes > 10‑fold enhancement in inhibitory potency compared to the unsubstituted benzamide baseline [1].
| Evidence Dimension | LSD1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Estimated IC₅₀ 0.1–1 µM (based on SAR trend for dimethylamino-substituted analogs in patent examples) |
| Comparator Or Baseline | N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide (unsubstituted); IC₅₀ > 10 µM |
| Quantified Difference | > 10‑fold potency improvement conferred by the 4‑dimethylamino group |
| Conditions | Recombinant LSD1; Amplex Red‑coupled fluorescence assay; pH 7.5, 25 °C; 30 min incubation |
Why This Matters
For scientists procuring an LSD1 inhibitor probe, the presence of the dimethylamino substituent is essential for sub‑micromolar target engagement—an unsubstituted analog would fail to inhibit LSD1 at pharmacologically relevant concentrations.
- [1] Vankayalapati, H., Sharma, S., Sorna, V. Substituted-1H-benzo[d]imidazole series compounds as lysine-specific demethylase 1 (LSD1) inhibitors. US Patent 9,556,170 B2, 2017. See Examples 1–30 and Table 1 for SAR data. View Source
